Cas no 89-99-6 ((2-fluorophenyl)methanamine)

O-fluorobenzylamine is a chemical substance with the molecular formula of c7h8fn< Br>
(2-fluorophenyl)methanamine structure
(2-fluorophenyl)methanamine structure
(2-fluorophenyl)methanamine
89-99-6
C7H8FN
125.143525123596
MFCD00008107
34540
66649

(2-fluorophenyl)methanamine Properties

Names and Identifiers

    • (2-Fluorophenyl)methanamine
    • 2-fluoroBenzenemethanamine
    • 2-Fluoroaniline
    • 2-Fluorobenzylamine
    • o-Fluorobenzylamine
    • Benzenemethanamine, 2-fluoro-
    • Benzylamine, o-fluoro-
    • 2-fluorobenzyl amine
    • 2-Fluoro-benzylamine
    • 1-(2-fluorophenyl)methanamine
    • (2-fluorophenyl)methylamine
    • LRFWYBZWRQWZIM-UHFFFAOYSA-N
    • o-fluorobenzyl amine
    • NSC158270
    • PubChem4415
    • ortho-Fluorobenzylamine
    • 2-fluoro-benzyl amine
    • (2-fluorobenzyl)amine
    • 2-fluoro-benzenemethanamine
    • KSC492E6D
    • (2-F
    • F2190-0539
    • FT-0612424
    • (2-Fluorophenyl)methanamine #
    • (2-Fluorophenyl)methanamine;2-fluoroBenzenemethanamine
    • AKOS000120576
    • 2-Fluorobenzylamine, 96%
    • STK503675
    • W-100350
    • MFCD00008107
    • NSC-158270
    • SCHEMBL6621
    • 2-fluorbenzylamin
    • 89-99-6
    • DTXSID8059003
    • A22208
    • InChI=1/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H
    • AC-9769
    • CHEMBL12892
    • CS-W004092
    • EN300-16213
    • SS-3747
    • AM20041340
    • F0538
    • NSC 158270
    • EINECS 201-957-9
    • 2-Fluorobenzenemethanamine (ACI)
    • Benzylamine, o-fluoro- (7CI, 8CI)
    • ((2-Fluorophenyl)methyl)amine
    • DB-021125
    • R2RBT7FEJ7
    • NS00041252
    • 2-Fluorobenzenemethanamine
    • DTXCID1048673
    • +Expand
    • MFCD00008107
    • LRFWYBZWRQWZIM-UHFFFAOYSA-N
    • 1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
    • FC1C(CN)=CC=CC=1
    • 508109

Computed Properties

  • 125.064077g/mol
  • 0
  • 1.1
  • 1
  • 2
  • 1
  • 125.064077g/mol
  • 125.064077g/mol
  • 26Ų
  • 9
  • 85
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.98470
  • 26.02000
  • n20/D 1.517(lit.)
  • 75°C/13mmHg(lit.)
  • Fahrenheit: 152.6 ° f
    Celsius: 67 ° c
  • Colorless transparent liquid
  • Air Sensitive
  • 1.095 g/mL at 25 °C(lit.)

(2-fluorophenyl)methanamine Security Information

  • GHS05 GHS05
  • 3
  • 8
  • S26-S27-S36/37/39-S45
  • III
  • R20/21/22; R34
  • C C
  • UN 2735 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Store at room temperature
  • III
  • 34
  • Danger
  • Yes
  • 8

(2-fluorophenyl)methanamine Customs Data

  • 2921420090
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2-fluorophenyl)methanamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033SE-1g
2-Fluorobenzylamine
89-99-6 97%(GC)
1g
$32.00 2024-04-20
A2B Chem LLC
AB44078-1g
2-Fluorobenzylamine
89-99-6 97%(GC)
1g
$17.00 2024-04-19
Aaron
AR00340Q-1g
2-Fluorobenzylamine
89-99-6 95%
1g
$3.00 2024-07-18
abcr
AB103876-5 g
2-Fluorobenzylamine, 97%; .
89-99-6 97%
5g
€68.30 2023-01-31
Alichem
A012000210-250mg
2-Fluorobenzylamine
89-99-6 97%
250mg
$504.00 2023-08-31
Apollo Scientific
PC3670-25g
2-Fluorobenzylamine
89-99-6 95%
25g
£51.00 2023-09-02
Enamine
EN300-16213-0.05g
(2-fluorophenyl)methanamine
89-99-6 94%
0.05g
$19.0 2023-05-02
eNovation Chemicals LLC
Y1043028-500g
2-Fluorobenzylamine
89-99-6 95%
500g
$480 2022-05-25
Fluorochem
006197-1g
2-Fluorobenzylamine
89-99-6 99%
1g
£10.00 2022-02-28
Key Organics Ltd
SS-3747-1MG
(2-fluorophenyl)methanamine
89-99-6 >90%
1mg
£37.00 2023-07-11

(2-fluorophenyl)methanamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel ,  Silica Solvents: Methanol ,  Water ;  6 h, 10 atm, 120 °C
Reference
3-Fluorobenzonitrile
Hennrich, Gunther, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium triethylborohydride Catalysts: (TB-5-24)-[6-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-N-(1,1-dimethylethyl)-… Solvents: Tetrahydrofuran ;  rt; 45 min, rt
1.2 Reagents: Sodium ethoxide ,  Hydrogen Solvents: Benzene ;  36 h, 30 bar, 135 °C
Reference
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex
Mukherjee, Arup; Srimani, Dipankar; Chakraborty, Subrata; Ben-David, Yehoshoa; Milstein, David, Journal of the American Chemical Society, 2015, 137(28), 8888-8891

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Reference
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol ,  Water ;  6 h, 1 MPa, 110 °C
Reference
Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts
Liu, Junmei; Guo, Wanwan; Sun, Hao; Li, Ruyue; Feng, Zhipeng; et al, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  12 h, rt
Reference
Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors
Dong, Guoqiang; Chen, Wei; Wang, Xia; Yang, Xinglin; Xu, Tianying; et al, Journal of Medicinal Chemistry, 2017, 60(19), 7965-7983

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Reference
Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides
Weng, Zhen-Zhang; Chen, Chao-Long; Ye, Long-Wu; Long, La-Sheng; Zheng, Lan-Sun; et al, Science China: Chemistry, 2023, 66(2), 443-448

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran ,  Water ;  40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Reference
Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Gawande, Manoj B.; Kalevaru, Narayana V.; Zboril, Radek; et al, Chemical Science, 2020, 11(11), 2973-2981

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 100 °C
Reference
Palladium-Catalyzed ortho-Selective C-H Fluorination of Oxalyl Amide-Protected Benzylamines
Chen, Changpeng; Wang, Chao; Zhang, Jingyu; Zhao, Yingsheng, Journal of Organic Chemistry, 2015, 80(2), 942-949

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cobalt (covalent organic framework supported) Solvents: Methanol ;  3 h, rt
Reference
Highly Stable COF-Supported Co/Co(OH)2 Nanoparticles Heterogeneous Catalyst for Reduction of Nitrile/Nitro Compounds under Mild Conditions
Mullangi, Dinesh; Chakraborty, Debanjan; Pradeep, Anu; Koshti, Vijay; Vinod, Chathakudath P.; et al, Small, 2018, 14(37),

Synthetic Circuit 11

Reaction Conditions
Reference
Sodium bisulfite addition compounds of benzyl isothiocyanates: evidence for their structure as sodium benzylaminothiomethanesulfonates
Sankaran, L.; Rao, P. L. Narasimha, Indian Journal of Chemistry, 1977, (4), 386-7

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium borohydride Catalysts: Cupric chloride Solvents: Isopropanol ,  Water ;  12 h, 60 °C
Reference
Preparation and characterization of primary amines by potassium borohydride-copper chloride system from nitriles
Jiang, Han; Hu, Jialei; Xu, Xinliang; Zhou, Yifeng, Asian Journal of Chemistry, 2015, 27(10), 3564-3566

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  2921008-59-3 Solvents: Tetrahydrofuran ;  > 1 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  rt; 12 h, 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 3 h, rt
Reference
Ligand-metal cooperativity in quinonoid based nickel(II) and cobalt(II) complexes for catalytic hydrosilylative reduction of nitriles to amines: electron transfer and mechanistic insight
Paramanik, Krishnendu; Bandopadhyay, Nilaj; Sarkar, Gayetri; Chatterjee, Souvik; Roy, Suvojit; et al, Dalton Transactions, 2023, 52(15), 4964-4972

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,5-diphenyl-1H-imidazolium-4-yl]bis[μ… Solvents: Toluene ;  12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ;  1 h
Reference
Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation
Bhunia, Mrinal; Sahoo, Sumeet Ranjan; Das, Arpan; Ahmed, Jasimuddin; P., Sreejyothi; et al, Chemical Science, 2020, 11(7), 1848-1854

(2-fluorophenyl)methanamine Raw materials

(2-fluorophenyl)methanamine Preparation Products

(2-fluorophenyl)methanamine Suppliers

JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
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(CAS:89-99-6)
CAI JING LI
18662931390
507167383@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:89-99-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:89-99-6)
TANG SI LEI
15026964105
2881489226@qq.com

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